
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide (ADIC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADIC has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide is not fully understood. However, it has been proposed that N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. It has also been suggested that N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide may act by modulating the activity of immune cells.
Biochemical and Physiological Effects:
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide has been found to possess anti-cancer properties and has been shown to induce apoptosis in cancer cells. It has also been found to possess neuroprotective properties and has been shown to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, it is important to note that N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide is a relatively new compound, and its properties and potential therapeutic applications are still being studied.
Orientations Futures
There are several potential future directions for the study of N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide. One area of interest is the development of new drugs for the treatment of inflammatory diseases. Another area of interest is the study of N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide's potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide can be synthesized using a multistep process, starting with the reaction of indole with acetic anhydride to form N-acetylindole. This compound is then reacted with thionyl chloride to form N-acetyl-2-chloroindole. Finally, the addition of chloroacetyl chloride to N-acetyl-2-chloroindole yields N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide.
Applications De Recherche Scientifique
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(14)13(18)15-11-5-3-4-10-6-7-16(9(2)17)12(10)11/h3-5,8H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJRAVCBZIRUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1N(CC2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)
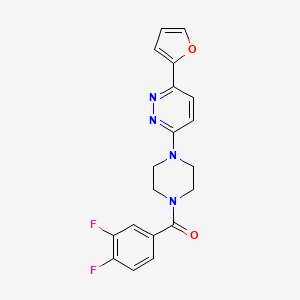
![N-(4-phenyl-1,3-thiazol-2-yl)-N-(2-phenylethyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2838177.png)


![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)
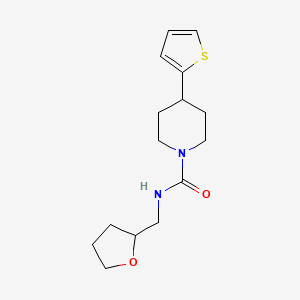
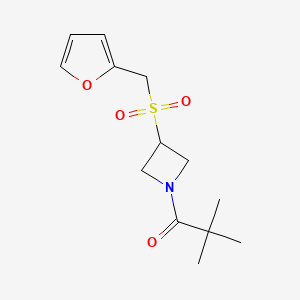
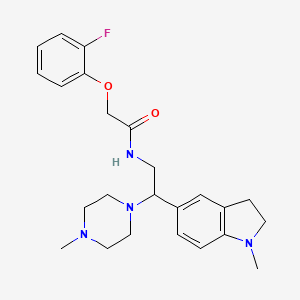
![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)
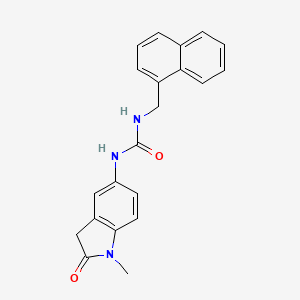


![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)